Methyl 18-methylnonadecanoate (CAS 65301-91-9) is a highly specialized, fully saturated branched-chain fatty acid methyl ester (BC-FAME) characterized by a 19-carbon backbone with a terminal iso-branch (a methyl group at the C18 position). Commercially and scientifically, it serves as a critical structural analog to straight-chain arachidic acid derivatives, offering a dual-advantage profile: the high oxidative stability inherent to saturated lipids combined with the disrupted crystal packing associated with branched chains. In procurement, it is primarily sourced as an analytical biomarker standard for microbial lipid profiling and as a high-value model compound for evaluating advanced biolubricants, cold-flow improvers, and oxidation-resistant cosmetic emollients [1].
Substituting Methyl 18-methylnonadecanoate with generic straight-chain saturated esters (like methyl arachidate) or unsaturated esters (like methyl eicosenoate) compromises either physical handling or chemical stability. Straight-chain C20 FAMEs are solid at room temperature (melting point ~46 °C), requiring energy-intensive heating for formulation and causing catastrophic cold-flow failure (high pour point) in lubricant or fuel applications. Conversely, substituting with liquid unsaturated FAMEs to achieve the desired low-temperature processability introduces reactive double bonds, drastically reducing the oxidative stability index (OSI) and leading to premature degradation, rancidity, or gum formation. Furthermore, in analytical contexts, generic straight-chain standards cannot be used to calibrate the distinct gas chromatography (GC) retention shifts required to identify iso-branched bacterial biomarkers [1].
The introduction of an iso-methyl branch at the penultimate carbon of the C20 chain fundamentally alters the thermophysical profile of the ester. While the straight-chain baseline, methyl arachidate, exhibits a high melting point of approximately 46 °C due to dense, uniform van der Waals packing, the steric hindrance of the 18-methyl group in Methyl 18-methylnonadecanoate disrupts this regular crystalline lattice. This structural modification depresses the melting point and pour point by >20–30 °C compared to the linear analog, shifting the material from a solid to a highly processable liquid or low-melting semi-solid at ambient temperatures [1].
| Evidence Dimension | Melting point / Pour point |
| Target Compound Data | Liquid or low-melting profile at ambient conditions |
| Comparator Or Baseline | Methyl arachidate (C20:0 FAME) (~46 °C melting point) |
| Quantified Difference | >20–30 °C reduction in melting/pour point |
| Conditions | Ambient temperature thermophysical profiling |
Enables the formulation of high-molecular-weight saturated lipids without the need for heated mixing vessels, directly improving manufacturing processability.
When formulating low-pour-point lipid mixtures, formulators often rely on unsaturated esters (e.g., methyl eicosenoate). However, Methyl 18-methylnonadecanoate achieves similar cold-flow liquidity without the liability of carbon-carbon double bonds. Because it is fully saturated, it lacks the allylic and bis-allylic hydrogen atoms that serve as primary targets for radical-mediated autoxidation. Consequently, branched-chain saturated FAMEs exhibit dramatically extended oxidative stability indices (OSI) compared to monounsaturated or polyunsaturated equivalents, preventing the formation of volatile degradation products and polymeric gums [1].
| Evidence Dimension | Susceptibility to autoxidation |
| Target Compound Data | Fully saturated; highly resistant to radical-mediated degradation |
| Comparator Or Baseline | Methyl eicosenoate (Monounsaturated; contains reactive allylic sites) |
| Quantified Difference | Near-total elimination of primary autoxidation sites while maintaining comparable liquidity |
| Conditions | Long-term storage and high-temperature oxidative stress |
Drastically increases the shelf-life and thermal tolerance of end-products like lubricants and cosmetics compared to using unsaturated liquid lipids.
In analytical lipidomics, distinguishing between bacterial-derived and plant/animal-derived lipids is paramount. Methyl 18-methylnonadecanoate (an iso-branched FAME) exhibits a distinct Equivalent Chain Length (ECL) during Gas Chromatography-Mass Spectrometry (GC-MS) compared to its straight-chain isomer. Due to the slight increase in volatility and altered stationary phase interaction caused by the methyl branch, the iso-C20:0 FAME elutes measurably earlier than methyl arachidate on both polar and non-polar columns. This precise retention time shift is a critical quantitative metric used to calibrate instruments for the detection of Actinobacteria and other specialized microbes [1].
| Evidence Dimension | GC Equivalent Chain Length (ECL) / Retention Time |
| Target Compound Data | Lower ECL (earlier elution) |
| Comparator Or Baseline | Methyl arachidate (Standard integer ECL of 20.0) |
| Quantified Difference | Fractional reduction in ECL allowing baseline resolution between the two isomers |
| Conditions | GC-MS analysis on standard capillary columns (e.g., HP-5MS or Wax) |
Provides analytical laboratories with the exact calibration standard needed to avoid false positives when identifying microbial contamination or environmental biomarkers.
Used as a highly pure analytical standard in GC-MS workflows to calibrate Equivalent Chain Length (ECL) shifts. It is essential for identifying iso-branched fatty acids that serve as specific biomarkers for Actinobacteria (including Mycobacterium species) in clinical, environmental, and food safety testing [1].
Procured as a model compound or specialty base oil component in the development of next-generation biolubricants. Its specific combination of a low pour point (due to branching) and high oxidative stability (due to saturation) makes it ideal for boundary lubrication in environments where conventional unsaturated oils would rapidly degrade [1].
Utilized in research and development of biodiesel additives. The steric disruption caused by the 18-methyl group prevents the crystallization of straight-chain saturated FAMEs at low temperatures, significantly depressing the cloud point and pour point of fuel blends without sacrificing the cetane number or oxidative stability [1].